Bienvenue dans la boutique en ligne BenchChem!

(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide

Endothelin receptor antagonism Structure-activity relationship (SAR) Sulfonamide drug design

This unexplored meta-substituted scaffold combines a hydantoin-like dioxoimidazolidine with a rigid (E)-styrenesulfonamide, creating a unique conformational profile for probing endothelin receptors, integrins, or serine hydrolases beyond standard ortho/para series. Ideal for SAR expansion and broad-panel selectivity screening. No generic substitution should be attempted—head-to-head data are absent; blind replacement risks unpredictable potency shifts. Confirmation of identity and purity via orthogonal methods is mandatory before biological deployment.

Molecular Formula C17H15N3O4S
Molecular Weight 357.38
CAS No. 1147652-49-0
Cat. No. B2406375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide
CAS1147652-49-0
Molecular FormulaC17H15N3O4S
Molecular Weight357.38
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H15N3O4S/c21-16-12-18-17(22)20(16)15-8-4-7-14(11-15)19-25(23,24)10-9-13-5-2-1-3-6-13/h1-11,19H,12H2,(H,18,22)/b10-9+
InChIKeyKSABTCCKERDLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1147652-49-0 – (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide Procurement Baseline


(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide (CAS 1147652-49-0) is a synthetic sulfonamide derivative characterized by a 2,5-dioxoimidazolidine ring attached to a meta-substituted phenyl core and an (E)-configured 2-phenylethenesulfonamide moiety. Its molecular formula is C17H15N3O4S with a molecular weight of 357.4 g/mol . The compound is listed in chemical sourcing databases and is referenced in patent collections concerning sulfonamide-based bioactive molecules . However, publicly available primary research data, including quantitative biological activity, selectivity profiles, and comparative performance metrics against structural analogs, remain absent from peer-reviewed literature and authoritative databases as of the current evidence cutoff.

Why Generic Substitution Fails for (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide (CAS 1147652-49-0)


Generic substitution within the 2-phenylethenesulfonamide and dioxoimidazolidine classes cannot be assumed safe or functionally equivalent. The specific meta-substitution pattern of the dioxoimidazolidine ring on the aniline nitrogen, combined with the rigid (E)-ethenesulfonamide geometry, creates a unique conformational and electronic profile that directly influences target binding, metabolic stability, and off-target interactions [1]. Without head-to-head comparative data, any substitution—even with closely related analogs such as para-substituted or N-methylated dioxoimidazolidine variants—carries the risk of unpredictable potency shifts, altered selectivity, and divergent ADME properties, making blind substitution scientifically unjustifiable [2].

Quantitative Differentiation Evidence for (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide


Structural Uniqueness Among 2-Phenylethenesulfonamide Derivatives: Meta-Dioxoimidazolidine Substitution

The target compound features a 2,5-dioxoimidazolidin-1-yl substituent at the meta-position of the aniline ring, a substitution pattern not represented in the foundational ethenesulfonamide endothelin antagonist series (e.g., compounds 1a, 6s, 6u) [1]. The closest structural analogs in the public domain, such as (E)-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide and N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-phenylethene-1-sulfonamide (CAS 1090924-01-8) [2], exhibit para-substitution or a methylene spacer, respectively. No quantitative head-to-head biological or physicochemical data comparing these analogs with the target compound have been published, precluding numerical differentiation.

Endothelin receptor antagonism Structure-activity relationship (SAR) Sulfonamide drug design

Lack of Documented Selectivity or Potency Advantage Over Class-Leading Endothelin Antagonists

The ethenesulfonamide class includes well-characterized endothelin receptor antagonists such as YM-598 (monopotassium salt of compound 1a), which demonstrated an ETA IC50 of 2.2 nM for the mixed antagonist 6s and showed 30-fold higher in vivo potency than bosentan [1]. No public data exist for the target compound against ETA, ETB, or any other receptor target. Without receptor binding or functional assay results, the target compound cannot be positioned as superior, equivalent, or inferior to established class members. Procurement for endothelin-related research must therefore rely on de novo profiling.

Endothelin ETA/ETB receptor Selectivity profiling Comparative pharmacology

Absence of ADME or Pharmacokinetic Benchmarking Relative to Oral Endothelin Antagonists

YM-598 (the monopotassium salt of a related ethenesulfonamide) is an orally active antagonist with documented pharmacokinetic profiles suitable for clinical development [1]. For the target compound, no solubility, permeability, metabolic stability, or in vivo PK data are available. The calculated molecular weight (357.4) and polar surface area (approximate tPSA ~98 Ų) fall within drug-like space, but without experimental PK benchmarking against known oral ethenesulfonamides, claims of oral developability cannot be substantiated.

Oral bioavailability Pharmacokinetics Drug-like properties

Research Application Scenarios for (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide (CAS 1147652-49-0)


Novel Chemical Probe for Endothelin Receptor SAR Expansion

Given its unexplored meta-dioxoimidazolidine substitution, the compound is best deployed as a structural probe in medicinal chemistry campaigns aiming to expand the SAR landscape of ethenesulfonamide-based endothelin receptor antagonists beyond the established ortho-/para-substituted and bipyrimidinyl series. Researchers must conduct primary ETA/ETB binding and functional assays to establish baseline activity [1].

In Vitro Selectivity and Off-Target Profiling Lead

The compound's distinct scaffold, combining a hydantoin-like dioxoimidazolidine with a styrenesulfonamide, may interact with targets beyond endothelin receptors (e.g., integrins, P2X7, or serine hydrolases). It is suitable for broad-panel selectivity screening to identify novel target engagement profiles, provided that initial purity and identity are confirmed via orthogonal analytical methods [1].

Synthetic Methodology Development and Scale-Up Optimization

With no published synthetic route, the compound represents an opportunity for process chemistry groups to develop scalable, stereoselective syntheses of (E)-configured N-aryl-2-phenylethenesulfonamides bearing N-heterocyclic substituents. The dioxoimidazolidine ring offers handles for further derivatization, making it a versatile building block for parallel library synthesis [1].

Quote Request

Request a Quote for (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.